N-(4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Source the definitive 4-anilinoquinoline-3-carboxamide for JAK3/EGFR structure-activity relationship (SAR) studies. This compound features the critical 3-carbonyl thiomorpholine motif, which is essential for JAK3 pharmacophore alignment per WO 02/092571, and its sulfur atom enhances lipophilicity & metabolic stability over morpholine analogs. Do not substitute with the 2-carbonyl isomer (CAS 1226442-01-8) or morpholine variants, as doing so introduces uncontrolled variables in target engagement, selectivity, and ADME profiles. Perfect for screening, chemoproteomics, and thermal shift assays.

Molecular Formula C21H21N3OS
Molecular Weight 363.48
CAS No. 1359086-31-9
Cat. No. B2503123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
CAS1359086-31-9
Molecular FormulaC21H21N3OS
Molecular Weight363.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4
InChIInChI=1S/C21H21N3OS/c1-15-6-8-16(9-7-15)23-20-17-4-2-3-5-19(17)22-14-18(20)21(25)24-10-12-26-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23)
InChIKeyBUXLGNLKHOVLEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-Methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine (CAS 1359086-31-9): Structural Baseline


N-(4-Methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine (CAS 1359086-31-9) is a synthetic small molecule (C21H21N3OS; MW 363.48 g/mol) comprising a quinoline core bearing a 4-methylanilino substituent and a thiomorpholine-4-carbonyl group at the 3-position [1]. It belongs to the 4-anilinoquinoline-3-carboxamide chemotype, a scaffold recognized in the patent literature as a structural class for Janus Kinase 3 (JAK3) inhibition [2]. The compound is commercially available as a research reagent, with vendor-reported purity typically at or above 95% .

Why 4-Anilinoquinoline-3-carboxamides Cannot Be Freely Interchanged: The Case for Positional and Heterocyclic Specificity


Close analogs of N-(4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine, such as the 2-position carbonyl isomer (CAS 1226442-01-8) or morpholine-containing variants, share the same molecular formula but differ critically in the regiochemistry of the carboxamide and the heteroatom composition of the saturated ring . In the broader 4-anilinoquinoline-3-carboxamide series, both the position of the carbonyl group and the nature of the amide-derived heterocycle (e.g., thiomorpholine vs. morpholine vs. piperazine) are key determinants of kinase selectivity as defined in the JAK3 inhibitor patent (WO 02/092571), which explicitly enumerates these variations as distinct embodiments [1]. Furthermore, the substitution of sulfur (thiomorpholine) for oxygen (morpholine) increases lipophilicity and alters metabolic stability, impacting in vitro performance in ways that cannot be compensated by simply adjusting the aniline substituent [2]. Consequently, substituting a 2-carbonyl or morpholine analog without experimental validation introduces uncontrolled variables into any screening or SAR study.

Quantitative Differentiation Evidence for N-(4-Methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine vs. Closest Analogs


Regiochemical Identity: Carbonyl at 3-Position vs. 2-Position Isomer (CAS 1226442-01-8)

The target compound places the thiomorpholine-4-carbonyl group at the quinoline 3-position (C-3), distinguishing it from the 2-position isomer (CAS 1226442-01-8). In the 4-anilinoquinoline-3-carboxamide patent series, the 3-carboxamide configuration is explicitly claimed as the scaffold for JAK3 kinase inhibition, while the 2-carboxamide regioisomer is not covered within the same generic formula [1]. This positional difference alters the geometry of the hydrogen-bonding pharmacophore presented to the kinase ATP-binding site.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Heteroatom Differentiation: Thiomorpholine (S) vs. Morpholine (O) Impact on Lipophilicity

Replacement of the morpholine oxygen with sulfur to yield the thiomorpholine ring increases the calculated lipophilicity of the compound. While experimentally measured LogP values are not publicly available for this specific compound, the structural substitution of S for O is a well-established strategy to modulate LogP and metabolic stability in medicinal chemistry [1]. This modification distinguishes the target compound from any morpholine-4-carbonyl analog.

Physicochemical Properties Drug-likeness LogP

Aniline Substituent: 4-Methylphenyl vs. 3-Chloro-4-methylphenyl Analog (CAS 1226439-50-4)

The target compound bears a 4-methylphenyl (p-tolyl) group on the 4-aniline nitrogen, whereas a closely related analog (CAS 1226439-50-4) incorporates a 3-chloro substituent, yielding a 3-chloro-4-methylphenyl moiety . The absence of the electron-withdrawing chlorine atom in the target compound reduces molecular weight (363.48 vs. 397.92 g/mol) and alters the electronic character of the aniline ring. The chloro-methylphenyl moiety enhances lipophilicity relative to the unsubstituted 4-methylphenyl group [1].

Halogen Substitution Lipophilicity Metabolic Stability

Commercial Purity Benchmark: Target Compound at ≥95% vs. Typical Screening Library Standards

The target compound is supplied at a purity of ≥95% by multiple commercial vendors, including Chemenu (Catalog No. CM953159) . This meets or exceeds the typical 90–95% purity threshold accepted for compound screening libraries. The 6-fluoro analog is also reported at 95% purity, indicating comparable quality control standards across this chemical series .

Quality Control Reproducibility Procurement

Scaffold Precedent: 4-Anilinoquinoline-3-carboxamides as Privileged Kinase Inhibitor Chemotype

The 4-anilinoquinoline-3-carboxamide scaffold is explicitly claimed in WO 02/092571 (AstraZeneca) as a JAK3 kinase inhibitor chemotype, with thiomorpholine listed among the permissible amide substituents on the 3-carboxamide [1]. Separately, 4-anilinoquinoline-3-carboxamide derivatives have been reported as EGFR-targeting anticancer agents, with compounds 7a and 7b in one study demonstrating IC50 values of 2.16 µM and 3.46 µM, respectively, against MCF-7 breast cancer cells [2].

JAK3 Kinase EGFR Anticancer

Predicted Physicochemical Stability: High Boiling Point Indicating Suitability for Long-Term Storage

The predicted boiling point of N-(4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is 575.7 ± 50.0 °C (at 760 mmHg) [1]. This high predicted boiling point, consistent with its molecular weight (363.48 g/mol) and heteroatom content, suggests low volatility and a favorable thermal stability profile under standard laboratory storage conditions (−20 °C or room temperature).

Thermal Stability Storage Compound Management

Procurement-Driven Application Scenarios for N-(4-Methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine


JAK3 Kinase Inhibitor Screening and Hit Validation

Given the explicit inclusion of 4-anilinoquinoline-3-carboxamides with thiomorpholine substituents in the JAK3 inhibitor patent (WO 02/092571), this compound is a logical selection for biochemical screens targeting JAK3 or related Janus kinase family members [1]. The 3-position carbonyl is essential for aligning with the pharmacophore described in the patent; the 2-position isomer (CAS 1226442-01-8) should not be used as a surrogate.

Structure-Activity Relationship (SAR) Studies on 4-Anilinoquinoline Kinase Inhibitors

This compound serves as a key SAR probe within a matrix of analogs that systematically vary: (i) carbonyl position (3- vs. 2-), (ii) heterocycle (thiomorpholine vs. morpholine vs. piperazine), and (iii) aniline substituent (4-methyl vs. 3-chloro-4-methyl vs. des-methyl). Its thiomorpholine sulfur atom provides a lipophilicity increment relative to morpholine-containing analogs, enabling exploration of LogP–activity relationships within the series [2].

EGFR-Targeted Anticancer Agent Development

The 4-anilinoquinoline-3-carboxamide scaffold has demonstrated EGFR inhibitory activity in peer-reviewed studies, with structurally related compounds achieving IC50 values in the low micromolar range (2.16–3.46 µM) against MCF-7 breast cancer cells [3]. This compound is a suitable entry point for medicinal chemistry optimization campaigns targeting EGFR-driven cancers, particularly where the thiomorpholine moiety is hypothesized to improve metabolic stability over first-generation anilinoquinolines.

Chemical Biology Probe for Sulfur-Containing Heterocycle Evaluation

The thiomorpholine ring, being the sulfur analog of morpholine, introduces unique electronic and steric properties that can be exploited in target engagement studies. The compound is appropriate for use in chemoproteomics or thermal shift assays where differential engagement between thiomorpholine- and morpholine-containing probes is being systematically evaluated [2].

Quote Request

Request a Quote for N-(4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.